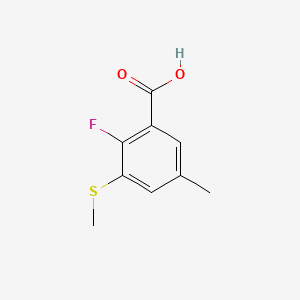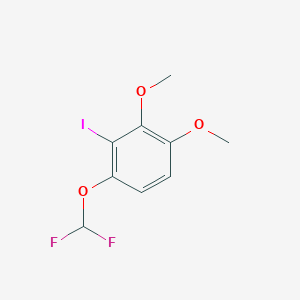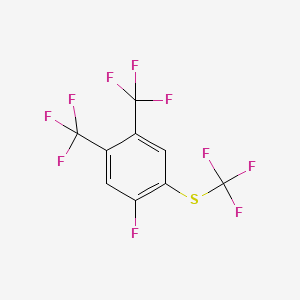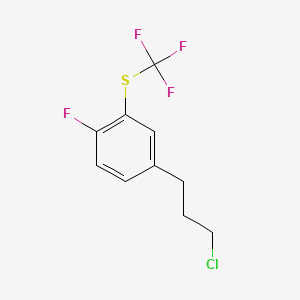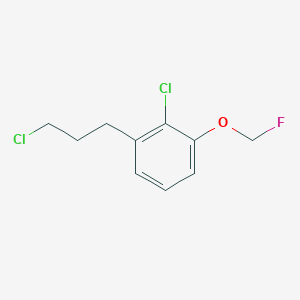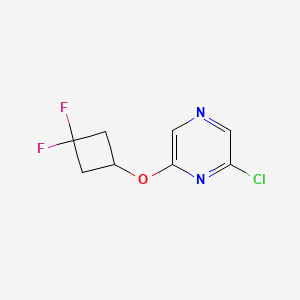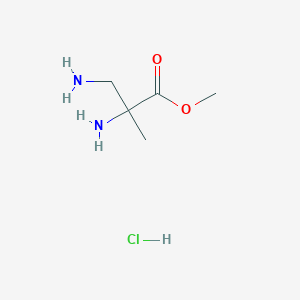
(s)-9-(2,3-Dihydroxypropyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-9-(2,3-Dihydroxypropyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanine base attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)guanine typically involves the reaction of guanine with 2,3-dihydroxypropyl derivatives under controlled conditions. One common method involves the use of glycidol (2,3-epoxy-1-propanol) as a starting material, which reacts with guanine in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone and imidazolone derivatives.
Reduction: Reduction reactions can modify the guanine base or the 2,3-dihydroxypropyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups or the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as singlet oxygen, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as oxazolone and imidazolone, as well as substituted guanine compounds .
科学的研究の応用
(s)-9-(2,3-Dihydroxypropyl)guanine has a wide range of scientific research applications:
作用機序
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)guanine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in molecular biology and medicine .
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Ganciclovir: Another antiviral compound.
Ribavirin: Used to treat viral infections.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)guanine is unique due to its specific 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This structural feature enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .
特性
分子式 |
C8H11N5O3 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1 |
InChIキー |
UHZYGPBCTIWWBC-BYPYZUCNSA-N |
異性体SMILES |
C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


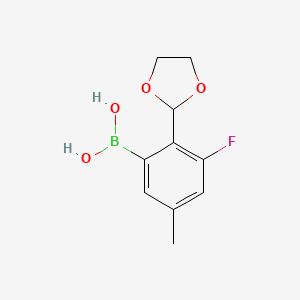
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)
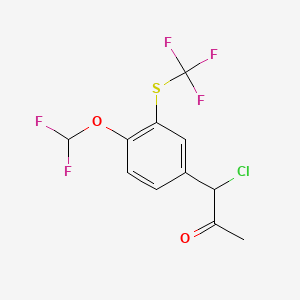
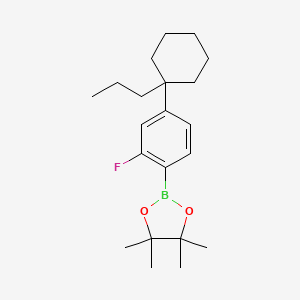
![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)
